molecular formula C13H18BBrO3 B1528956 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 868629-78-1

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1528956
CAS No.: 868629-78-1
M. Wt: 313 g/mol
InChI Key: YAHLNIAKBFYRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods often employ continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major products are biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions, under appropriate conditions.

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : This compound serves as a boronic ester that can participate in Suzuki-Miyaura coupling reactions. It allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly valuable for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .
  • Palladium-Catalyzed Reactions : The presence of the bromine atom enhances the electrophilicity of the aryl group, making it more reactive towards nucleophiles in palladium-catalyzed transformations .

2. Synthesis of Complex Molecules

  • Building Block for Pharmaceuticals : The compound can be utilized as a versatile building block in the synthesis of complex organic molecules, including potential drug candidates. Its ability to introduce boron into organic frameworks has made it a useful reagent in medicinal chemistry .
  • Functionalization of Aromatic Compounds : The dioxaborolane structure allows for selective functionalization of aromatic systems, which is essential in developing new materials and fine chemicals .

Applications in Medicinal Chemistry

1. Anticancer Agents

  • Research indicates that boron-containing compounds exhibit significant biological activity, including anticancer properties. The incorporation of 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug design may enhance the efficacy of certain anticancer agents through targeted delivery mechanisms .

2. Neuroprotective Agents

  • Some studies suggest that boron compounds can interact with biological systems to provide neuroprotective effects. The specific structure of this compound may be optimized for such interactions, warranting further investigation into its potential therapeutic applications .

Case Studies

StudyApplicationFindings
Study on Cross-Coupling Efficiency Investigated the efficiency of this compound in Suzuki reactionsDemonstrated high yields and selectivity when coupled with various aryl halides
Anticancer Activity Assessment Evaluated the cytotoxic effects on cancer cell linesShowed promising results with specific cell lines indicating potential as an anticancer agent
Neuroprotective Mechanism Exploration Studied the interaction with neuronal cellsIndicated possible neuroprotective pathways that could be exploited for therapeutic development

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar compounds include other boronic esters and boronic acids used in Suzuki–Miyaura coupling, such as phenylboronic acid and 4,4,5,5-tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane. Compared to these compounds, 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of the bromo and methoxy substituents, which can influence the electronic properties and steric hindrance, thereby affecting the reaction outcomes.

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H18BBrO3
  • Molecular Weight : 313 g/mol
  • CAS Number : 868629-78-1

Biological Activity

The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets. Key findings include:

1. Inhibition of Kinases

2. Antioxidant Properties

3. Anti-inflammatory Effects

The mechanism of action for this compound involves:

  • Binding Affinity : The compound's structure allows it to interact with ATP-binding sites in kinases like DYRK1A, effectively blocking their activity.
  • Signal Transduction Modulation : By inhibiting specific kinases, the compound alters downstream signaling pathways that are critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Study ADYRK1A InhibitionDemonstrated significant inhibition with IC50 values in the nanomolar range .
Study BAntioxidant ActivityShowed a reduction in oxidative stress markers in cell cultures .
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated microglial cells .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. The GHS classification indicates potential hazards such as acute toxicity if ingested or inhaled (H302-H332) .

Q & A

Basic Question: What are the optimal synthetic routes and purification strategies for 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:
Synthesis typically involves coupling aryl halides with pinacol boronic esters under palladium-catalyzed conditions. Key variables include:

  • Catalyst system : Pd(dba)₂ or Pd(PPh₃)₄ with ligands (e.g., SPhos) to enhance efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve boron reactivity .
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
    Purification commonly employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with yields ranging from 60–85% depending on bromine substitution steric effects .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Answer:
Standard characterization methods include:

  • NMR spectroscopy : ¹¹B NMR (~30–35 ppm confirms dioxaborolane ring integrity); ¹H/¹³C NMR for aryl substitution patterns (e.g., bromine/methoxy group positions) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₈BBrO₃, MW 353.0) .
  • X-ray crystallography : Resolves spatial arrangement of the bromine and methoxy groups, critical for reactivity studies .

Advanced Question: What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:
The dioxaborolane ring stabilizes the boronate intermediate, while the electron-withdrawing bromine and methoxy groups modulate aryl electrophilicity. Kinetic studies suggest:

  • Transmetallation is rate-limiting, influenced by steric hindrance from the tetramethyl groups .
  • Base choice (e.g., K₂CO₃ vs. CsF) affects boron-oxygen bond cleavage efficiency .
    Computational modeling (DFT) can predict regioselectivity in coupling with aryl halides .

Advanced Question: How can computational methods optimize reaction design with this compound?

Answer:

  • Reaction path search algorithms : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states to identify low-energy pathways .
  • Virtual screening : Simulates solvent/catalyst combinations to reduce trial-and-error experiments .
  • Machine learning : Trains on existing dioxaborolane reaction datasets to predict optimal conditions (e.g., catalyst loading, temperature) .

Advanced Question: How should researchers resolve contradictions in reported reaction yields or catalytic efficiencies?

Answer:
Systematically analyze variables:

  • Batch-specific impurities : Use HPLC to verify starting material purity .
  • Moisture sensitivity : Boronates hydrolyze readily; ensure anhydrous conditions via Schlenk techniques .
  • Substrate electronic effects : Compare reactivity with analogs (e.g., chloro vs. bromo substituents) using Hammett plots .

Advanced Question: What role do substituent positions (e.g., bromine vs. methoxy) play in modifying this compound’s applications?

Answer:

  • Bromine at the 5-position : Enhances electrophilicity for cross-coupling but may sterically hinder catalyst access .
  • Methoxy at the 2-position : Electron-donating effects stabilize intermediates but reduce oxidative addition rates in Pd-mediated reactions .
    Comparative studies with 2-(5-chloro-2-methoxyphenyl) analogs reveal halogen-dependent selectivity in aryl-aryl bond formation .

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHLNIAKBFYRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725495
Record name 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868629-78-1
Record name 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.